molecular formula C16H34O B033872 8-Hexadecanol CAS No. 19781-83-0

8-Hexadecanol

Cat. No. B033872
CAS RN: 19781-83-0
M. Wt: 242.44 g/mol
InChI Key: OLVNUMHZZANJCG-UHFFFAOYSA-N
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Description

8-Hexadecanol, also known as hexadecan-1-ol and palmityl alcohol, is a C-16 fatty alcohol with the formula CH3(CH2)15OH . It is a waxy white solid or flakes at room temperature . The molecular weight of 8-Hexadecanol is 242.4406 .


Synthesis Analysis

8-Hexadecanol can be produced from the reduction of palmitic acid . A study has shown that a Saccharomyces cerevisiae strain was engineered to produce 1-hexadecanol from xylose . The study demonstrated the biochemical destruction of hexadecanol .


Molecular Structure Analysis

The IUPAC Standard InChI for 8-Hexadecanol is InChI=1S/C16H34O/c1-3-5-7-9-11-13-15-16(17)14-12-10-8-6-4-2/h16-17H,3-15H2,1-2H3 .


Physical And Chemical Properties Analysis

8-Hexadecanol is a solid at room temperature . It has a molecular weight of 242.45 . It is insoluble in water and soluble in alcohols and oils .

Scientific Research Applications

  • Colloidal and Surface Chemistry : Hexadecanol increases the viscosity of monolayers of nonionic detergents, enhancing the stability of oil-in-water emulsions. This property is particularly relevant in the formulation of various cosmetic and pharmaceutical products (Elworthy, Florence, & Rogers, 1971).

  • Environmental Engineering : In environmental applications, hexadecanol has been used to reduce evaporation losses in storage reservoirs. Studies showed a reduction of 37% over a 14-day test period in large reservoirs, highlighting its potential in water conservation (Chang, Walton, Woodward, & Berger, 1959).

  • Biological Sciences : In biological systems, hexadecanol is rapidly oxidized to fatty acids, which are key intermediates for the biosynthesis of alkyl and alk-1-enyl glycerophosphatides in myelinating brain tissue (Schmid & Takahashi, 1970). Additionally, hexadecanol can improve the spreading properties and affect the lateral organization of membranes in synthetic clinical lung surfactant preparations (Zhu, Sun, Hao, & Zhang, 2016).

  • Pharmacology and Medicine : In the medical field, hexadecanol has shown potential anti-cancer properties. It significantly reduced the viability of human breast cancer cell MDA-MB-231 and cervical cancer cell Hela (Sharifi et al., 2020).

  • Chemical Engineering and Materials Science : Hexadecanol has been used in the design of double-walled thermoplastic materials for thermal protection of liquids. Its phase-change properties are particularly beneficial in this context (Métivaud et al., 2005).

Mechanism of Action

8-Hexadecanol, also known as cetyl alcohol, is commonly used as an emollient that prevents drying and chapping of the skin . It is used as an opacifier, emulsifier, and thickening agent that alter the thickness of the liquid, and increase and stabilize the foaming capacity .

properties

IUPAC Name

hexadecan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O/c1-3-5-7-9-11-13-15-16(17)14-12-10-8-6-4-2/h16-17H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVNUMHZZANJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338561
Record name 8-Hexadecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hexadecanol

CAS RN

19781-83-0
Record name 8-Hexadecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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